molecular formula C10H11NO2 B12904854 1-Hydroxy-2,2-dimethyl-1,2-dihydro-3H-indol-3-one CAS No. 61158-05-2

1-Hydroxy-2,2-dimethyl-1,2-dihydro-3H-indol-3-one

Cat. No.: B12904854
CAS No.: 61158-05-2
M. Wt: 177.20 g/mol
InChI Key: RSOGBGRYLGNKOH-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2-dimethylindolin-3-one is a derivative of indole, a significant heterocyclic compound found in various natural products and synthetic drugs. The indole ring system is known for its wide-ranging biological activities and is a core structure in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,2-dimethylindolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-protected isatin, aryne precursor, and 1,3-cyclodione in a three-component coupling reaction under metal-free conditions . This method yields 3-hydroxyindolin-2-ones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2-dimethylindolin-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxoindolin-2-ones.

    Reduction: Formation of reduced indolin derivatives.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indolin-2-ones and their derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

1-Hydroxy-2,2-dimethylindolin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in biological pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,2-dimethylindolin-3-one involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

1-Hydroxy-2,2-dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Properties

CAS No.

61158-05-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-hydroxy-2,2-dimethylindol-3-one

InChI

InChI=1S/C10H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11(10)13/h3-6,13H,1-2H3

InChI Key

RSOGBGRYLGNKOH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1O)C

Origin of Product

United States

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